

4-(2-Aminoethoxy)benzoic acid hydrochloride

CAS number and molecular formula.

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Compound of Interest

Compound Name: 4-(2-Aminoethoxy)benzoic acid
hydrochloride

Cat. No.: B1318452

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An In-depth Technical Guide to 4-(2-Aminoethoxy)benzoic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethoxy)benzoic acid hydrochloride is a chemical compound of interest in the fields of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid and a primary amine, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

Detailed experimental data for **4-(2-Aminoethoxy)benzoic acid hydrochloride** is not widely available in public literature. The following table summarizes its key identifiers and includes predicted data for some physicochemical properties.

Property	Value	Source
CAS Number	1050208-10-0	N/A
Molecular Formula	C ₉ H ₁₂ ClNO ₃	N/A
Molecular Weight	217.65 g/mol	N/A
Monoisotopic Mass	181.0739 Da (free base)	[1]
Predicted XlogP	-1.2 (free base)	[1]
Hazard Statement	Irritant. May cause skin, eye, and respiratory irritation.	[2]

Spectral Data

Experimentally obtained spectral data for **4-(2-Aminoethoxy)benzoic acid hydrochloride** are not readily available. However, predicted mass spectrometry data for the free base is available.

Technique	Predicted Data (for free base, C ₉ H ₁₁ NO ₃)
Mass Spectrometry	[M+H] ⁺ : 182.08118, [M+Na] ⁺ : 204.06312, [M-H] ⁻ : 180.06662

Experimental Protocols

Synthesis of 4-(2-Aminoethoxy)benzoic acid hydrochloride

A detailed, validated protocol for the synthesis of **4-(2-Aminoethoxy)benzoic acid hydrochloride** is not publicly available. However, a general synthetic approach can be adapted from the synthesis of similar compounds, such as 4-(2-(Dimethylamino)ethoxy)benzoic acid[3]. The proposed two-step synthesis involves a Williamson ether synthesis followed by the hydrolysis of a nitrile intermediate.

Step 1: Williamson Ether Synthesis of 4-(2-Aminoethoxy)benzonitrile

This step involves the alkylation of 4-hydroxybenzonitrile with a protected 2-aminoethyl halide, followed by deprotection.

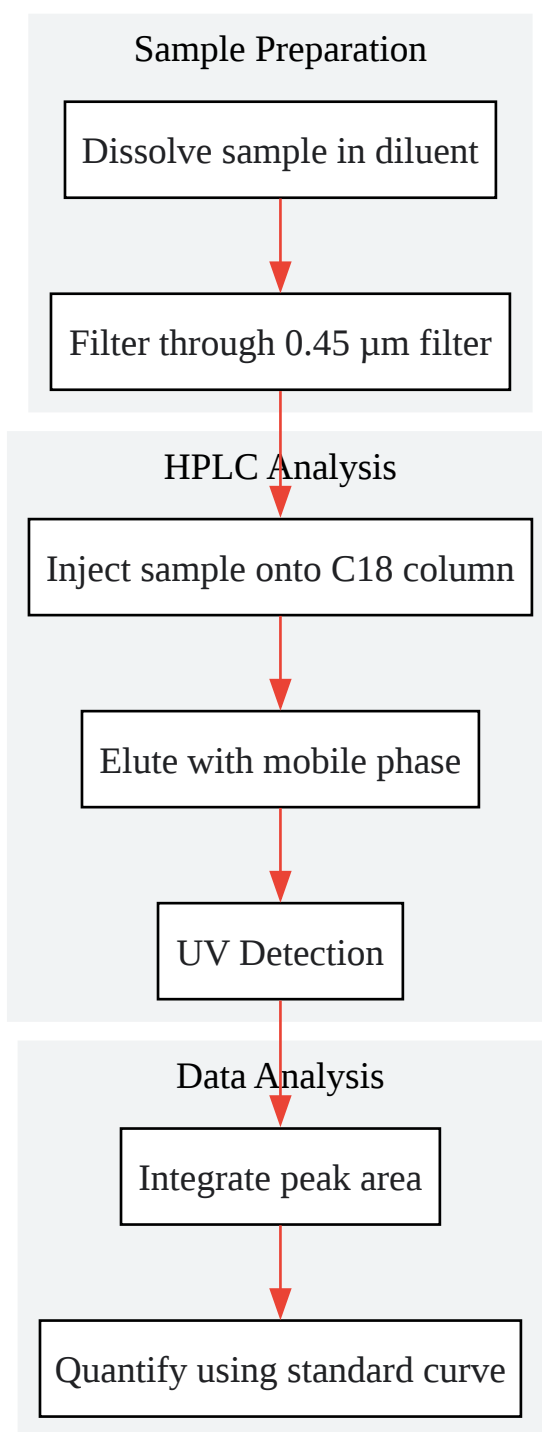
- Materials: 4-Hydroxybenzonitrile, a suitable N-protected 2-chloroethylamine (e.g., N-(2-chloroethyl)phthalimide), a base (e.g., potassium carbonate), and a solvent (e.g., acetone or DMF).
- Procedure:
 - Dissolve 4-hydroxybenzonitrile and the N-protected 2-chloroethylamine in the chosen solvent in a round-bottom flask.
 - Add the base to the mixture.
 - Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
 - Once the reaction is complete, cool the mixture and filter to remove inorganic salts.
 - Remove the solvent under reduced pressure.
 - The resulting crude product is then subjected to deprotection (e.g., hydrazinolysis for a phthalimide protecting group) to yield 4-(2-aminoethoxy)benzonitrile.

Step 2: Hydrolysis to 4-(2-Aminoethoxy)benzoic acid and Salt Formation

This step involves the hydrolysis of the nitrile group to a carboxylic acid, followed by the formation of the hydrochloride salt.

- Materials: 4-(2-Aminoethoxy)benzonitrile, a strong base (e.g., sodium hydroxide), water, and hydrochloric acid.
- Procedure:
 - Dissolve the 4-(2-aminoethoxy)benzonitrile in an aqueous solution of the strong base.
 - Heat the mixture to reflux to facilitate the hydrolysis of the nitrile to the corresponding carboxylate salt.

- Monitor the reaction for completion.
- After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid. This will protonate the carboxylate to form the carboxylic acid and also form the hydrochloride salt of the primary amine.
- The product, **4-(2-Aminoethoxy)benzoic acid hydrochloride**, will precipitate out of the solution.
- Collect the solid product by filtration, wash with cold water, and dry.
- Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.



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References

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